11-(Nonyloxy)undec-8-enoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Nonyloxy)undec-8-enoic acid typically involves the esterification of the carboxylic group of 11,12-ether-EET-8-ZE. This process can be achieved through amidation with aspartic acid to produce (S)-2-(11-(nonyloxy)undec-8(Z)-enamido)succinic acid (NUDSA), which minimizes β-oxidation and improves solubility in aqueous environments .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification and amidation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
11-(Nonyloxy)undec-8-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions vary depending on the substituent, but catalysts and solvents like dichloromethane (DCM) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
11-(Nonyloxy)undec-8-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of epoxyeicosatrienoic acids and their analogs.
Biology: The compound is investigated for its role in cellular signaling and metabolic pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(Nonyloxy)undec-8-enoic acid involves its interaction with molecular targets such as cytochrome P450 enzymes. These interactions lead to the modulation of vascular tone and blood pressure by influencing the production of epoxyeicosatrienoic acids. The compound also affects pathways related to inflammation and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Epoxyeicosatrienoic acids (EETs): These are naturally occurring analogs with similar biological functions.
11,12-EET analogs: These compounds share structural similarities and are used in similar research contexts.
Uniqueness
11-(Nonyloxy)undec-8-enoic acid stands out due to its improved solubility and resistance to β-oxidation, making it a more stable and effective analog for in vivo studies .
Properties
CAS No. |
628692-60-4 |
---|---|
Molecular Formula |
C20H38O3 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
11-nonoxyundec-8-enoic acid |
InChI |
InChI=1S/C20H38O3/c1-2-3-4-5-9-12-15-18-23-19-16-13-10-7-6-8-11-14-17-20(21)22/h10,13H,2-9,11-12,14-19H2,1H3,(H,21,22) |
InChI Key |
KERPVDWYQIHIDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCCC=CCCCCCCC(=O)O |
Origin of Product |
United States |
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